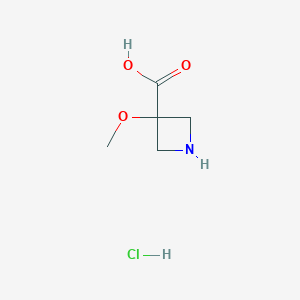

3-Methoxyazetidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxyazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVFTXGELHTFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-40-8 | |

| Record name | 3-Azetidinecarboxylic acid, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details a multi-step synthesis commencing from the commercially available N-Boc-3-hydroxyazetidine. Each synthetic step is accompanied by a detailed, field-tested protocol, an explanation of the underlying chemical principles, and key characterization data for the intermediates and the final product. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both a practical laboratory manual and a deeper understanding of the synthetic strategy.

Introduction: The Significance of Constrained Scaffolds

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them valuable as constrained bioisosteres of more flexible acyclic or larger ring systems. The incorporation of azetidine scaffolds into drug candidates can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.

3-Methoxyazetidine-3-carboxylic acid, in particular, is a non-proteinogenic amino acid analog. The presence of a quaternary center at the 3-position, substituted with both a methoxy and a carboxylic acid group, introduces a unique conformational rigidity. This makes it an attractive building block for creating novel peptide mimics and small molecule inhibitors for a range of biological targets. This guide delineates a logical and reproducible synthetic route to obtain this compound as its hydrochloride salt, ensuring stability and ease of handling.

Retrosynthetic Analysis & Synthetic Strategy

The synthetic approach is designed to build the target molecule from a readily available starting material, N-Boc-3-hydroxyazetidine. The retrosynthetic analysis reveals a pathway that hinges on the key transformations of the azetidine ring at the 3-position.

The forward synthesis, therefore, involves a five-step sequence:

-

Oxidation of the starting alcohol to the corresponding ketone.

-

Formation of a cyanohydrin to introduce the carbon atom for the future carboxylic acid.

-

O-methylation of the tertiary alcohol.

-

Hydrolysis of the nitrile functionality to the carboxylic acid.

-

Concurrent or subsequent deprotection of the N-Boc group and formation of the hydrochloride salt.

This strategy ensures that the functional groups are introduced in a controlled manner, with the use of a protecting group on the azetidine nitrogen to prevent unwanted side reactions.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow from starting material to final product.

Detailed Synthetic Protocols & Mechanistic Insights

Step 1: Synthesis of N-Boc-3-azetidinone (Intermediate A)

-

Principle and Rationale: This step involves the oxidation of the secondary alcohol in N-Boc-3-hydroxyazetidine to a ketone. A mild and selective oxidation system is required to avoid over-oxidation or degradation of the strained azetidine ring. The TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an efficient and scalable method for this transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a catalyst to generate the active oxidant, the N-oxoammonium ion, which performs the oxidation.

-

Experimental Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add an aqueous solution of potassium bromide (15.1 g in 100 mL water) and TEMPO (0.18 g, 1.15 mmol).

-

Cool the biphasic mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (12% aqueous solution, 86 g) containing potassium bicarbonate (10.4 g) while maintaining the internal temperature below 10 °C.

-

Stir the reaction vigorously for 1-2 hours at 0-5 °C. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL), followed by brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidinone as a white to off-white solid.

-

-

Characterization Data (Intermediate A):

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ 4.65 (s, 4H), 1.48 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 205.0, 156.5, 81.0, 67.5, 28.4.

-

Step 2: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Intermediate B)

-

Principle and Rationale: This step introduces the nitrile group, which will be later hydrolyzed to the carboxylic acid. The formation of a cyanohydrin is achieved by the nucleophilic addition of a cyanide anion to the carbonyl group of the ketone (Intermediate A). Trimethylsilyl cyanide (TMSCN) is a convenient and safer alternative to using hydrogen cyanide gas, often used with a catalytic amount of a Lewis acid to activate the carbonyl group.

-

Experimental Protocol:

-

Dissolve N-Boc-3-azetidinone (Intermediate A, 9.0 g, 52.6 mmol) in anhydrous dichloromethane (150 mL) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0 °C.

-

Add trimethylsilyl cyanide (TMSCN, 7.0 mL, 55.2 mmol) dropwise.

-

Add a catalytic amount of zinc iodide (ZnI₂, ~100 mg).

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate B.

-

-

Characterization Data (Intermediate B):

-

Appearance: Colorless oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃): δ 4.30-4.15 (m, 4H), 3.50 (s, 1H, -OH), 1.47 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.0, 121.5 (CN), 81.5, 65.0 (C-OH), 62.0 (CH₂), 28.4.

-

Step 3: O-Methylation to tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate (Intermediate C)

-

Principle and Rationale: This step introduces the methoxy group. The tertiary hydroxyl group of the cyanohydrin is deprotonated with a strong, non-nucleophilic base like sodium hydride to form an alkoxide. This alkoxide then acts as a nucleophile, displacing the iodide from methyl iodide in an Sₙ2 reaction to form the methyl ether. Anhydrous conditions are critical as sodium hydride reacts violently with water.

-

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.5 g, 62.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under an inert atmosphere, add a solution of Intermediate B (10.0 g, 50.4 mmol) in anhydrous THF (50 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (3.8 mL, 60.5 mmol) dropwise.

-

Stir at room temperature for 4-6 hours until TLC or LC-MS indicates the completion of the reaction.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate C.

-

-

Characterization Data (Intermediate C):

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ 4.25 (d, J=9.5 Hz, 2H), 4.15 (d, J=9.5 Hz, 2H), 3.35 (s, 3H, -OCH₃), 1.46 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.8, 119.0 (CN), 81.8, 70.0 (C-OCH₃), 60.5 (CH₂), 52.0 (OCH₃), 28.4.

-

Step 4 & 5: Nitrile Hydrolysis, Deprotection and Salt Formation to yield this compound (Final Product)

-

Principle and Rationale: The final steps involve the hydrolysis of the nitrile to a carboxylic acid and the removal of the N-Boc protecting group. Both transformations can be achieved simultaneously under strong acidic conditions. Heating the nitrile in concentrated hydrochloric acid will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. After initial hydrolysis to an amide, further hydrolysis yields the carboxylic acid. The strong acid also cleaves the acid-labile tert-butoxycarbonyl (Boc) group, liberating the azetidine nitrogen, which is then protonated to form the stable hydrochloride salt.[1][2][3][4][5]

-

Experimental Protocol:

-

To a round-bottom flask containing Intermediate C (8.0 g, 37.7 mmol), add 6 M hydrochloric acid (80 mL).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction should be monitored for the disappearance of the starting material and intermediates by LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to obtain a solid or a thick oil.

-

Co-evaporate with toluene (2 x 50 mL) to remove residual water.

-

Triturate the residue with diethyl ether or a mixture of isopropanol and diethyl ether to induce crystallization.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

-

Characterization of the Final Product

A comprehensive characterization is essential to confirm the identity and purity of the final compound.

Data Summary Table

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| ¹H NMR (400 MHz, D₂O) | δ 4.40 (d, J=12.0 Hz, 2H), 4.25 (d, J=12.0 Hz, 2H), 3.40 (s, 3H) |

| ¹³C NMR (101 MHz, D₂O) | δ 175.0 (C=O), 72.5 (C-OCH₃), 58.0 (CH₂), 53.0 (OCH₃) |

| Mass Spec (ESI+) | m/z = 132.06 ([M+H]⁺) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling

-

General Precautions: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Specific Hazards:

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

-

Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Trimethylsilyl Cyanide (TMSCN): Highly toxic. Reacts with water or acid to produce highly toxic hydrogen cyanide gas. Quench reactions carefully with a basic solution.

-

Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye burns. Handle with appropriate gloves and eye protection.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Oxidation) | Incomplete reaction; degradation of the product. | Ensure vigorous stirring of the biphasic mixture. Maintain low temperature. Check the activity of the bleach solution. |

| Incomplete reaction in Step 3 (Methylation) | Inactive NaH; insufficient reaction time. | Use fresh, high-quality NaH. Ensure completely anhydrous conditions. The tertiary alcohol may be sterically hindered; consider extending the reaction time or using a slightly higher temperature (e.g., 40 °C). |

| Difficulty in Final Product Crystallization | Presence of impurities; residual water or solvent. | Purify the crude product by recrystallization from different solvent systems (e.g., ethanol/ether, isopropanol/acetone). Ensure complete removal of water by co-evaporation with toluene. |

| Incomplete hydrolysis of nitrile in Step 4 | Insufficient reaction time or acid concentration. | Extend the reflux time and monitor by LC-MS until the amide intermediate is fully converted. Ensure the HCl concentration is at least 6 M. |

Conclusion

This guide presents a detailed and logically structured synthetic route for the preparation of this compound. By providing step-by-step protocols, explaining the chemical rationale, and including expected characterization data, this document serves as a valuable resource for chemists in the pharmaceutical and biotechnology industries. The described methodology is robust and scalable, enabling the efficient production of this important constrained amino acid for its application in the development of next-generation therapeutics.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Abstract: 3-Methoxyazetidine-3-carboxylic acid hydrochloride is a substituted amino acid derivative built upon the strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry as bioisosteres for larger, more flexible structures and as unique vectors for exploring chemical space. A thorough understanding of the physicochemical properties of this building block is paramount for its effective application in drug discovery and development. This guide provides an in-depth analysis of its core chemical and physical characteristics, outlines robust experimental protocols for their determination, and discusses the implications of these properties for pharmaceutical development.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent characterization. This compound is a salt, comprising the protonated form of the parent amino acid and a chloride counter-ion. This form is often preferred for its improved crystallinity and stability compared to the free base or zwitterion.

Table 1: Core Identification Parameters

| Parameter | Value | Source(s) |

| Compound Name | This compound | [1][2][3] |

| CAS Number | 1392804-40-8 | [1][2][3] |

| Molecular Formula | C₅H₁₀ClNO₃ | [3][4] |

| Molecular Weight | 167.59 g/mol | [3][4] |

| SMILES | O=C(C1(OC)CNC1)O.[H]Cl | [3] |

| InChI Key (Free Base) | SYOIGABPTOWTOE-UHFFFAOYSA-N | [5] |

The molecule's structure is defined by a central quaternary carbon within the azetidine ring, substituted with both a methoxy and a carboxylic acid group. This arrangement imparts significant structural rigidity and positions functional groups in a precise three-dimensional orientation.

Caption: Structure of this compound.

Solid-State and Thermal Properties

The physical form of an active pharmaceutical ingredient (API) or intermediate dictates its handling, processing, and stability.

-

Appearance: Typically a white to off-white solid.

-

Boiling Point: Not applicable. Ionic compounds like hydrochloride salts typically decompose at high temperatures before reaching a boiling point.

Solution-State Properties

The behavior of a compound in solution is critical to its biological activity and formulation development. For an ionizable molecule like 3-Methoxyazetidine-3-carboxylic acid, these properties are fundamentally pH-dependent.

Ionization Behavior (pKa)

The compound possesses two ionizable centers: the carboxylic acid group (-COOH) and the secondary amine of the azetidine ring (-NH-).

-

pKa₁ (Carboxylic Acid): This group will lose a proton at low pH. Its pKa is expected to be in the range of 2-4, typical for α-amino acids.

-

pKa₂ (Azetidine Nitrogen): The protonated azetidinium group will lose its proton at a higher pH. Its pKa is anticipated to be in the 8-10 range, characteristic of secondary amines.

These two pKa values dictate the molecule's charge state across the physiological pH range, profoundly influencing its solubility, permeability, and receptor interactions.

Caption: Predominant ionization states as a function of pH.

This is the gold-standard method for accurately determining ionization constants. The principle involves monitoring pH changes as a strong acid or base is added to a solution of the compound, allowing for the identification of inflection points that correspond to the pKa values.[7][8][9]

-

Preparation:

-

Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[7]

-

Prepare a standardized ~0.1 M HCl solution and a standardized ~0.1 M NaOH solution.

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in deionized water with a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[7][9]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a jacketed beaker maintained at a constant temperature (e.g., 25°C).[9]

-

If starting from the hydrochloride salt, the initial pH will be acidic. Begin by titrating with the standardized NaOH solution.

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]

-

Continue the titration until the pH has passed the expected second equivalence point (e.g., to pH 12).[9]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first and second derivatives of the curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. pKa₁ is the pH at the halfway point to the first equivalence point, and pKa₂ is the pH at the halfway point between the first and second equivalence points.[10]

-

Perform the titration in triplicate to ensure reproducibility.[7]

-

Aqueous Solubility

As an ionizable compound, its aqueous solubility will be highly dependent on pH, exhibiting a "U-shaped" profile with minimum solubility near its isoelectric point and higher solubility at low and high pH where it exists as the fully charged cationic or anionic species.

Table 2: Representative pH-Dependent Aqueous Solubility (Hypothetical Data for Illustration)

| pH of Media | Expected Predominant Form | Expected Solubility |

| 1.2 (Simulated Gastric Fluid) | Cationic | High |

| 4.5 (Acetate Buffer) | Zwitterionic/Cationic | Moderate to Low |

| 6.8 (Simulated Intestinal Fluid) | Zwitterionic | Low (Minimum) |

| 7.4 (Physiological pH) | Zwitterionic | Low |

| 10.0 (Carbonate Buffer) | Anionic | High |

The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[11][12] It ensures the solution is truly saturated, providing a value that is crucial for biopharmaceutical classification (BCS).

-

Preparation:

-

Experimental Procedure:

-

Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid is critical to ensure equilibrium is reached with the undissolved material.[11]

-

Place the vials in an orbital shaker or rotator in a temperature-controlled environment (typically 37°C for biopharmaceutical relevance).[11][14]

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. This time should be established in preliminary experiments.[11]

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant, and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Dilute the filtrate as necessary and analyze the concentration using the pre-validated analytical method.

-

-

Causality and Integrity: The use of excess solid and sufficient agitation time ensures that the measured concentration represents the true thermodynamic solubility, not a kinetically limited apparent solubility.[12] Performing the experiment at a physiologically relevant temperature is essential for predicting in vivo behavior.[14]

Lipophilicity (LogP / LogD)

Lipophilicity is a key predictor of a drug's ability to cross cell membranes.

-

LogP (Partition Coefficient): This describes the partitioning of the neutral (zwitterionic) form of the molecule between octanol and water. The predicted XlogP for the free base is -3.4, indicating it is extremely hydrophilic.[5]

-

LogD (Distribution Coefficient): This is the pH-dependent measure of lipophilicity, accounting for all ionic species. For this compound, the LogD will be very low across the entire pH range due to its high polarity and charge, suggesting that passive diffusion across membranes is likely to be very low.

Chemical Stability Profile

Assessing the intrinsic stability of a compound and its degradation pathways is a mandatory step in drug development.[15][16]

Intrinsic Stability and Storage

The compound is expected to be stable when stored under recommended conditions, which are typically in a cool (2-8°C), dry place, under an inert atmosphere.[3][17] It is likely incompatible with strong oxidizing agents and strong bases, which could promote degradation.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and to develop a stability-indicating analytical method capable of separating the intact compound from these products.[16][18]

Caption: Workflow for a comprehensive forced degradation study.

The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without being obscured by secondary degradation.[18]

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., 60-80°C). Sample at various time points (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room or elevated temperature. Sample at various time points.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Protect from light. Sample at various time points.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a controlled light source as specified by ICH Q1B guidelines.

All stressed samples are then analyzed by a suitable method, typically a reverse-phase high-performance liquid chromatography (HPLC) method with UV and mass spectrometric (MS) detection to separate and identify the parent compound and any new peaks that appear.[19]

Summary and Implications for Drug Development

The physicochemical profile of this compound is that of a highly polar, hydrophilic, and ionizable small molecule.

-

High water solubility at acidic and basic pH is advantageous for aqueous formulations, but its low solubility near physiological pH may present challenges for oral absorption.

-

The two pKa values are critical determinants of its behavior and must be precisely known for any formulation or ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

-

Its extreme hydrophilicity (low LogD) suggests that it will likely exhibit poor passive membrane permeability and may require active transport mechanisms for absorption.

-

A comprehensive forced degradation study is essential to ensure that any analytical methods used for quality control are stability-indicating, a key regulatory requirement.[20]

This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively characterize this compound, enabling its rational incorporation into advanced drug discovery programs.

References

- 1. This compound | 1392804-40-8 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 1392804-40-8|this compound|BLD Pharm [bldpharm.com]

- 4. 1392804-40-8 | this compound - AiFChem [aifchem.com]

- 5. PubChemLite - this compound (C5H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. scribd.com [scribd.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. 3-Methoxyazetidine | 148644-09-1 [sigmaaldrich.com]

- 18. scispace.com [scispace.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 3-Methoxyazetidine-3-carboxylic acid hydrochloride (CAS: 1392804-40-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block in modern medicinal chemistry. The unique conformational constraints and physicochemical properties imparted by the azetidine scaffold have positioned it as a desirable motif in drug discovery.[1] This document delves into the synthesis, characterization, and potential applications of this specific derivative, offering insights for its strategic utilization in the design of novel therapeutics.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in drug design. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1] The incorporation of azetidine moieties into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.[2] Specifically, 3-substituted azetidine-3-carboxylic acids serve as constrained amino acid bioisosteres, providing novel vectors for molecular exploration in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1392804-40-8 | [3] |

| Molecular Formula | C₅H₁₀ClNO₃ | [4] |

| Molecular Weight | 167.59 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |

| Storage | Store in a cool, dry place under an inert atmosphere | [4] |

Synthesis and Mechanism

A plausible synthetic route to this compound is a multi-step process commencing from a readily available starting material. The following protocol is a composite based on established methodologies for the synthesis of related azetidine derivatives.[5]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxyazetidine [5]

-

Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine in methanol.

-

Add 10% Palladium on carbon (Pd/C) as a catalyst.

-

Subject the mixture to catalytic hydrogenation at room temperature for approximately 3 hours.

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-methoxyazetidine [5]

-

Dissolve N-Boc-3-hydroxyazetidine in anhydrous dimethylformamide (DMF).

-

Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture again in an ice bath and add methyl iodide.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Quench the reaction by adding a 10% aqueous acetic acid solution.

-

Extract the product with ethyl acetate and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-methoxyazetidine.

Step 3: Synthesis of Methyl 3-methoxyazetidine-3-carboxylate (Hypothetical Intermediate)

This step is a necessary precursor to the final product, though a direct literature precedent for this specific transformation was not identified. A plausible approach would involve the conversion of the 3-hydroxy group to a leaving group, followed by nucleophilic substitution with a cyanide anion and subsequent hydrolysis and esterification, or through a carboxylation reaction.

Step 4: Hydrolysis and Deprotection to yield this compound [6][7]

-

Dissolve the hypothetical intermediate, Methyl N-Boc-3-methoxyazetidine-3-carboxylate, in a suitable solvent such as dioxane or methanol.

-

Add an excess of aqueous hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until both the ester hydrolysis and Boc-deprotection are complete.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane and filtered to afford the desired this compound.

Analytical Characterization

| Analysis | Predicted/Analogous Data |

| ¹H NMR | The ¹H NMR spectrum of the intermediate, N-Boc-3-methoxyazetidine, in CDCl₃ shows characteristic signals at δ (ppm) 4.16-4.10 (m, 1H), 4.09-4.03 (m, 2H), 3.82 (dd, J = 10.2, 4.4Hz, 2H), 3.28 (s, 3H), 1.44 (s, 9H).[5] For the final product, the azetidine ring protons are expected to appear as multiplets in the 3.5-4.5 ppm region, the methoxy protons as a singlet around 3.3 ppm, and the carboxylic acid proton as a broad singlet downfield (>10 ppm). |

| ¹³C NMR | Based on related structures, the quaternary carbon at the 3-position is expected to resonate around 70-80 ppm, the azetidine methylene carbons between 50-60 ppm, the methoxy carbon around 50 ppm, and the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. |

| Mass Spectrometry | The predicted monoisotopic mass for the free base (C₅H₉NO₃) is 131.05824 Da.[8] Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion at m/z [M+H]⁺ = 132.0655. |

Applications in Drug Discovery and Development

This compound is a valuable building block for introducing a rigid, three-dimensional scaffold into drug candidates. Its utility stems from several key attributes of the azetidine core.

Role as a Constrained Amino Acid Bioisostere

The 3-methoxy-3-carboxylic acid substitution pattern on the azetidine ring provides a conformationally restricted analog of various natural amino acids. This rigidity can pre-organize the molecule for optimal binding to a biological target, potentially leading to enhanced potency and selectivity.

Modulation of Physicochemical Properties

The incorporation of the azetidine moiety can favorably impact key drug-like properties. The nitrogen atom can serve as a hydrogen bond acceptor, and the overall compact structure can lead to a lower lipophilicity compared to more flexible aliphatic chains, which can improve solubility and reduce off-target effects.

Exploration of Novel Chemical Space

As a non-classical building block, this compound allows medicinal chemists to explore novel chemical space, moving away from more traditional, "flat" aromatic structures. This can be particularly advantageous in overcoming challenges related to drug resistance and in the pursuit of first-in-class therapeutics.

Illustrative Role in Molecular Scaffolding

Caption: Versatility of 3-Methoxyazetidine-3-carboxylic acid as a scaffold.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be an irritant to the skin, eyes, and respiratory system.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a strategically important building block for contemporary drug discovery. Its unique structural features offer a powerful tool for medicinal chemists to design novel molecules with enhanced biological activity and improved physicochemical properties. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. Further exploration of the utility of this and related azetidine derivatives is poised to yield significant advances in the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1392804-40-8 [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C5H9NO3) [pubchemlite.lcsb.uni.lu]

- 9. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 3-Methoxyazetidine-3-carboxylic acid hydrochloride: A Technical Guide

Introduction

3-Methoxyazetidine-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its strained four-membered azetidine ring, combined with the stereoelectronic properties of the methoxy and carboxylic acid functional groups, makes it a valuable building block for introducing conformational rigidity and novel chemical vectors into peptidomimetics and other bioactive molecules. The precise structural elucidation and purity assessment of such compounds are paramount to ensuring reproducible and reliable outcomes in downstream applications.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the predicted spectral data but also to explain the underlying chemical principles that give rise to these spectroscopic signatures. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important synthetic intermediate.

Molecular Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions are based on established principles of chemical shift theory, considering inductive effects, ring strain, and anisotropy.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, yet informative. Given the hydrochloride salt form and the presence of exchangeable protons (amine and carboxylic acid), the choice of solvent (e.g., D₂O or DMSO-d₆) will significantly impact the observed spectrum. The following predictions are for a sample dissolved in a non-exchange deuterated solvent like DMSO-d₆.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will likely appear as a broad signal due to hydrogen bonding and exchange. |

| ~9-10 | Broad Singlet | 2H | NH₂⁺ | The protons on the nitrogen are expected to be deshielded due to the positive charge and will appear as a broad signal. In D₂O, this signal would exchange and disappear. |

| ~4.0-4.5 | Multiplet | 4H | CH₂ (azetidine) | The four methylene protons of the azetidine ring are diastereotopic and are expected to show complex splitting patterns. They are deshielded by the adjacent nitrogen atom. |

| ~3.3 | Singlet | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet, deshielded by the adjacent oxygen atom. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~170-175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~75-80 | C-OCH₃ (quaternary) | The quaternary carbon of the azetidine ring is deshielded by both the methoxy group and the carboxylic acid. |

| ~50-55 | CH₂ (azetidine) | The methylene carbons of the azetidine ring are deshielded by the adjacent nitrogen atom. |

| ~50 | OCH₃ | The methoxy carbon is deshielded by the oxygen atom. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for NMR analysis ensures data consistency and quality.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

For a polar molecule like this compound, ESI is the ionization method of choice. In positive ion mode, the protonated molecule of the free base, [M+H]⁺, is expected to be the most abundant ion.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 132.0655 | Corresponds to the protonated free base (C₅H₉NO₃). |

| [M+Na]⁺ | 154.0475 | Adduct with sodium, often observed as a minor peak. |

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural insights. The fragmentation of the [M+H]⁺ ion of 3-Methoxyazetidine-3-carboxylic acid is predicted to proceed through several key pathways.

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion of 3-Methoxyazetidine-3-carboxylic acid.

The primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules:

-

Loss of water (-18 Da): Dehydration from the carboxylic acid group.

-

Loss of carbon monoxide (-28 Da): A common fragmentation for carboxylic acids.

-

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond between the azetidine ring and the carboxylic acid.

-

Loss of the methoxy radical (-31 Da): Cleavage of the C-O bond of the methoxy group.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General experimental workflow for MS analysis.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the infusion solvent.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

-

Perform a product ion scan (MS/MS) on the precursor ion corresponding to [M+H]⁺ (m/z 132.07) to obtain fragmentation data.

-

Conclusion

The structural characterization of this compound is readily achievable through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the predicted spectral data, rooted in fundamental principles of chemical analysis. The anticipated ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of the atoms, while high-resolution mass spectrometry will verify the elemental composition and offer structural insights through fragmentation analysis. The methodologies and predicted data presented herein serve as a valuable resource for researchers, enabling the confident identification and utilization of this important building block in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Determining the Solubility of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from formulation to in vivo absorption. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Methoxyazetidine-3-carboxylic acid hydrochloride. As specific solubility data for this compound is not widely published, this document focuses on the foundational principles and practical methodologies required to generate reliable data. We will deconstruct the molecule's structure to predict its behavior, outline gold-standard experimental protocols, and provide a rationale for solvent selection, thereby empowering researchers to conduct a thorough solubility assessment.

Physicochemical Profile & Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility. By analyzing the functional groups of this compound, we can form a hypothesis about its behavior in various solvents.

-

Azetidine Ring: A four-membered heterocyclic amine. The nitrogen atom is a hydrogen bond acceptor and, in its protonated hydrochloride form, a strong hydrogen bond donor. This feature suggests favorable interactions with polar protic solvents.

-

Carboxylic Acid Group (-COOH): This is a key functional group that can act as both a hydrogen bond donor and acceptor. Its ionizable nature is crucial for pH-dependent solubility. In acidic media, it will be largely protonated (neutral), while in basic media, it will deprotonate to the carboxylate anion (-COO⁻), significantly increasing aqueous solubility.[1][2]

-

Methoxy Group (-OCH₃): An ether group that primarily acts as a hydrogen bond acceptor. It adds some polar character but also contributes to the molecule's lipophilicity.

-

Hydrochloride Salt (-HCl): The compound is supplied as a hydrochloride salt. This dramatically increases its polarity and favors solubility in aqueous and polar solvents compared to its free base form. However, the "common ion effect" can occur in solutions with high chloride concentrations (e.g., concentrated HCl or saline), potentially reducing solubility.[3]

The Role of pKa and the Henderson-Hasselbalch Equation

The solubility of ionizable compounds like this compound is profoundly influenced by pH.[4][5] The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.[6][7][8]

-

For the carboxylic acid (a weak acid): pH = pKa + log([A⁻]/[HA])

-

For the azetidine nitrogen (a weak base): pH = pKa + log([B]/[BH⁺])

Causality: When the pH of the solution is below the pKa of the carboxylic acid, the neutral, less soluble form (HA) predominates. Conversely, when the pH is above the pKa, the ionized, more soluble carboxylate form (A⁻) is dominant.[1][2] The hydrochloride salt form ensures the azetidine nitrogen is protonated (BH⁺), which is the more water-soluble state.[7] Therefore, a complete pH-solubility profile is essential for understanding its behavior in physiological environments.[9][10]

Solvent Selection Rationale and Data Summary

The choice of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.[11][12] The rationale for solvent selection is directly tied to the physicochemical properties discussed above.

Below is a proposed table for summarizing experimentally determined solubility data. Given the lack of published values, this table serves as a validated template for researchers.

| Solvent Class | Solvent | Rationale for Inclusion | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Aqueous Buffers | pH 1.2 Buffer (SGF) | Simulates gastric fluid; assesses stability and solubility in highly acidic conditions. | High | TBD |

| pH 4.5 Acetate Buffer | Represents an intermediate acidic pH relevant to the small intestine. | Moderate to High | TBD | |

| pH 6.8 Phosphate Buffer (SIF) | Simulates intestinal fluid; crucial for predicting oral absorption.[13] | High | TBD | |

| pH 7.4 Phosphate Buffer (PBS) | Simulates physiological pH of blood and deep tissues. | High | TBD | |

| Polar Protic | Water | Universal polar solvent, baseline for aqueous solubility. | Moderate to High | TBD |

| Methanol (MeOH) | Can act as both H-bond donor and acceptor, effective for polar compounds. | High | TBD | |

| Ethanol (EtOH) | Similar to methanol but slightly less polar. | Moderate to High | TBD | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, strong H-bond acceptor, excellent solubilizing power. Often used for stock solutions.[14] | Very High | TBD |

| Acetonitrile (ACN) | Moderate polarity, often used in analytical chemistry (e.g., HPLC).[13] | Low to Moderate | TBD | |

| N,N-Dimethylformamide (DMF) | High polarity, often a stronger solvent than DMSO. | Very High | TBD | |

| Ethers | Tetrahydrofuran (THF) | Cyclic ether, moderate polarity. | Low | TBD |

| Esters | Ethyl Acetate (EtOAc) | Common solvent of medium polarity. | Very Low | TBD |

| Halogenated | Dichloromethane (DCM) | Apolar solvent, useful for assessing lipophilicity. | Very Low | TBD |

Experimental Determination of Solubility

Accurate solubility determination requires robust, validated protocols. The two primary methods used in drug development are the thermodynamic (shake-flask) and kinetic methods.

Thermodynamic Solubility: The Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility, as recommended by the OECD and WHO.[15][16] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Logical Framework for Shake-Flask Protocol

References

- 1. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 8. microbenotes.com [microbenotes.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. oecd.org [oecd.org]

- 16. who.int [who.int]

A Senior Application Scientist's Guide to 3-Methoxyazetidine-3-carboxylic acid hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with superior pharmacological profiles—enhanced potency, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties—has led to a strategic shift away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds. Among these, small, strained ring systems have emerged as powerful tools for drug design. This guide provides an in-depth technical overview of 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a versatile and increasingly important building block. We will explore its fundamental physicochemical properties, strategic applications as a conformationally constrained amino acid mimic, and its role in fine-tuning key drug-like properties. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this unique scaffold to accelerate the discovery of next-generation therapeutics.

The Imperative for Three-Dimensionality in Drug Design: The Rise of the Azetidine Scaffold

For decades, medicinal chemistry has often been dominated by aromatic and conformationally flexible aliphatic structures. While successful, this approach can lead to challenges, including poor solubility, metabolic instability, and off-target effects stemming from promiscuous binding. The introduction of rigid, three-dimensional scaffolds is a key strategy to overcome these hurdles.

Conformationally restricted molecules offer a significant advantage by reducing the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[1] The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents an ideal compromise between stability and rigidity.[2] Its strained nature provides a well-defined spatial orientation for its substituents, allowing chemists to precisely probe the three-dimensional space of a target's binding pocket.[1] Unlike larger rings, the azetidine scaffold adds minimal molecular weight and lipophilicity, making it an attractive choice for fragment-based drug design and lead optimization.[1] This has led to azetidine being recognized as a "privileged scaffold" in drug discovery.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a building block is fundamental to its effective application. This compound presents a unique combination of features that make it a valuable tool for medicinal chemists.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

} caption [label="Structure of 3-Methoxyazetidine-3-carboxylic acid HCl", fontsize=10]; } Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | [3] |

| Molecular Weight | 167.59 g/mol | [3] |

| Monoisotopic Mass | 131.05824 Da (for free base) | [4] |

| XlogP (Predicted) | -3.4 (for free base) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

The key takeaways from this profile are:

-

High Polarity: The predicted XlogP of -3.4 for the free base indicates high hydrophilicity.[4] This is a desirable trait for improving the solubility of parent molecules, a common challenge in drug development.

-

Dual Functionality: The presence of both a secondary amine (as a hydrochloride salt) and a carboxylic acid makes it an ideal non-canonical amino acid mimic, ready for standard peptide coupling reactions.[5]

-

Defined Stereocenter: The geminal substitution at the 3-position with both a methoxy and a carboxylic acid group creates a quaternary center that projects these groups in distinct, rigid vectors.

Core Applications in Medicinal Chemistry

The utility of this building block stems from its ability to act as a highly functionalized, conformationally constrained bioisostere for common amino acids or flexible linkers.

A Conformationally Restricted Amino Acid Mimic

Natural peptides, while potent biological modulators, often suffer from poor pharmacokinetic stability due to proteolytic degradation.[6][7] Incorporating unnatural amino acids is a proven strategy to overcome this limitation.[7] 3-Methoxyazetidine-3-carboxylic acid serves as an excellent mimic for residues like serine or α-aminoisobutyric acid (Aib), but with a crucial difference: the azetidine ring severely restricts the Ramachandran space available to the peptide backbone.

This conformational locking has several downstream benefits:

-

Enhanced Receptor Affinity: By pre-organizing the pharmacophoric elements into a bioactive conformation, the molecule pays a lower entropic cost upon binding, potentially leading to a significant increase in affinity.[1]

-

Improved Selectivity: The rigid structure can better exploit specific sub-pockets in a target receptor or enzyme, leading to higher selectivity against closely related proteins.

-

Proteolytic Resistance: The non-natural, sterically hindered backbone is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the resulting peptide or small molecule.

dot graph "Binding_Concept" { rankdir=LR; graph [bgcolor="#F1F3F4", splines=ortho]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Conceptual diagram of improved binding affinity with a rigid scaffold.

A Tool for Modulating Physicochemical Properties

Beyond conformational constraint, the introduction of the 3-methoxyazetidine-3-carboxylic acid moiety can be used to strategically modulate the overall physicochemical profile of a lead compound.

-

Solubility Enhancement: As indicated by its low predicted logP, this building block is highly polar. Replacing a lipophilic fragment (e.g., a leucine or valine side chain) with this scaffold can significantly increase the aqueous solubility of the final compound.

-

Metabolic Stability: The quaternary carbon at the 3-position is sterically hindered and lacks protons, making it inherently resistant to metabolic oxidation by cytochrome P450 enzymes. The methoxy group, while potentially susceptible to O-demethylation, is also shielded by the constrained ring.

-

Vectorial Projection: The azetidine ring acts as a rigid platform, projecting the methoxy and carboxyl groups (or the amide resulting from its coupling) into defined vectors in 3D space. This allows for precise targeting of specific hydrogen bond donors or acceptors within a protein binding site.

Practical Guide: Synthetic Incorporation into Lead Compounds

The true value of a building block lies in its ease of use. This compound is readily incorporated into target molecules using standard and reliable synthetic protocols. The most common application is its use in amide bond formation.

Standard Amide (Peptide) Coupling Protocol

This protocol outlines a typical procedure for coupling the carboxylic acid of the title compound to a primary or secondary amine, a cornerstone reaction in medicinal chemistry.

Materials:

-

This compound

-

Target amine (R-NH₂)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the solution. The base is critical for neutralizing the hydrochloride salt and activating the carboxylic acid for coupling. Stir for 10 minutes.

-

Activator Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions by rapidly forming an activated ester intermediate.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Trustworthiness Note: This aqueous wash sequence effectively removes the DMF solvent, excess reagents, and byproducts, ensuring a clean crude product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

dot graph "Workflow" { rankdir=TB; graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Standard workflow for amide coupling of the azetidine building block.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for embedding three-dimensionality and drug-like properties into novel therapeutic candidates. Its ability to serve as a conformationally locked amino acid mimic provides a direct pathway to improving potency, selectivity, and metabolic stability. As drug discovery programs continue to tackle increasingly complex biological targets, the rational incorporation of sophisticated, rigid scaffolds like this azetidine derivative will be paramount. The continued development and application of such building blocks are set to play a pivotal role in the design of safer, more effective medicines for the future.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1392804-40-8|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C5H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. Antimicrobial Polymers: Mimicking Amino Acid Functionali ty, Sequence Control and Three-dimensional Structure of Host-defen se Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

Azetidine-Based Amino Acids in Peptide Design: A Technical Guide to Engineering Next-Generation Peptidomimetics

Abstract

The rational design of peptides with enhanced therapeutic properties—including improved stability, target affinity, and bioavailability—is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-canonical, conformationally constrained amino acids to rigidify the peptide backbone and pre-organize it into a bioactive conformation. Among these, azetidine-based amino acids have emerged as powerful tools. As structural homologues of proline, these four-membered heterocyclic amino acids impose unique stereochemical constraints on the peptide chain, influencing secondary structure and enhancing resistance to proteolytic degradation. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for utilizing azetidine-based amino acids in peptide design. We will explore their synthesis, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and their profound impact on peptide conformation, stability, and biological function, supported by field-proven protocols and mechanistic insights.

The Rationale for Conformational Constraint in Peptide Science

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often hindered by their inherent flexibility and susceptibility to enzymatic degradation.[1][2] A flexible peptide in solution exists as an ensemble of conformations, only a fraction of which are active for receptor binding. This conformational freedom results in a significant entropic penalty upon binding to a target, which can reduce affinity.[3] The primary goal of a peptidomimetic strategy is to overcome these limitations by introducing structural modifications that confer more drug-like properties.[1][2]

The incorporation of constrained amino acids is a powerful approach to:

-

Pre-organize Bioactive Conformation: By restricting the available conformational space (the Ramachandran and chi space), the peptide can be locked into a structure that is optimal for receptor binding, thereby reducing the entropic cost of interaction.[4]

-

Enhance Proteolytic Stability: Modifications to the peptide backbone, particularly at sites of amide bonds, can disrupt recognition by proteases, significantly extending the molecule's half-life in vivo.[5][6]

-

Improve Selectivity: A rigidified conformation can lead to more precise interactions with the target receptor, reducing off-target effects.[4]

Azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of proline, offers a unique set of constraints that are distinct from its more common five-membered counterpart, making it a valuable and versatile tool in the peptide chemist's arsenal.[7][8]

The Azetidine Scaffold: A Tale of Two Rings

The structural and conformational impact of an amino acid is dictated by the allowable rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. While proline's five-membered ring restricts the phi angle to approximately -60°, the smaller, more strained four-membered ring of azetidine imposes a different set of geometric limitations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. nbinno.com [nbinno.com]

- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Significance of Conformationally Constrained Amino Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural peptides, while serving as exquisite regulators of biological processes, are often plagued by therapeutic liabilities, including poor metabolic stability and conformational flexibility. This flexibility results in a high entropic penalty upon binding to a target, reducing affinity.[1][2] Conformationally constrained amino acids are non-natural building blocks designed to lock a peptide into a specific, bioactive three-dimensional shape.[3][4] By reducing the rotational freedom of the peptide backbone or side chains, these molecular tools provide a powerful strategy to pre-organize the peptide for receptor binding, leading to enhanced affinity, selectivity, and proteolytic resistance.[2][5][6] This guide explores the fundamental principles of conformational constraint, surveys the diverse chemical architectures of constrained amino acids, details their profound impact on peptide biophysics, and outlines the experimental workflows crucial for their successful application in modern drug discovery and chemical biology.

The Principle of Conformational Constraint: An Introduction

The biological function of a peptide is intrinsically linked to its three-dimensional structure. In solution, short linear peptides exist as an ensemble of rapidly interconverting conformations. Only a fraction of these conformers are capable of binding to a biological target. This inherent flexibility is a major hurdle in peptide drug development for two key reasons:

-

Entropic Cost of Binding: A significant amount of energy is required to "freeze" the flexible peptide into the single conformation recognized by its receptor. This energy cost, known as the entropic penalty, reduces the overall binding affinity.[2]

-

Proteolytic Susceptibility: Proteases, the enzymes responsible for peptide degradation, typically recognize and cleave peptides in an extended conformation.[5][6] The flexibility of natural peptides makes them highly susceptible to this enzymatic breakdown, leading to a short half-life in vivo.

Conformational constraint is a design strategy that introduces specific structural modifications to limit the peptide's available conformational space.[4] By incorporating non-natural amino acids that restrict bond rotation, the peptide can be guided into a pre-organized structure that mimics its receptor-bound state.[2] This pre-organization minimizes the entropic penalty of binding, often leading to a dramatic increase in potency. Furthermore, by locking the peptide out of the extended conformation required for protease recognition, conformational constraint significantly enhances metabolic stability.[5][6]

The Chemist's Toolbox: Architectures of Constrained Amino Acids

A diverse array of non-natural amino acids has been developed to impose conformational rigidity. The choice of which to use is a critical experimental decision, dictated by the desired secondary structure and the specific biological target.

-

α,α-Disubstituted Amino Acids: These are among the simplest constrained residues, featuring two substituents on the α-carbon. The most common example is α-aminoisobutyric acid (Aib), which contains two methyl groups. The steric hindrance created by these gem-dinalkyl groups severely restricts the Ramachandran (φ, ψ) angles, strongly promoting helical conformations, particularly the 3₁₀-helix in shorter sequences and the α-helix in longer ones.[7] This makes Aib an invaluable tool for stabilizing helical motifs involved in protein-protein interactions (PPIs).[7]

-

N-Alkylated Amino Acids: Introducing an alkyl group (e.g., a methyl group) onto the backbone amide nitrogen atom restricts rotation around the C-N bond. This modification can disrupt hydrogen bonding patterns and is often used to induce specific turn structures or to explore the importance of backbone hydrogen bonds for receptor recognition.

-

Cyclic and Bicyclic Amino Acids: Incorporating the amino acid backbone or side chain into a ring structure provides a robust method for constraint. Proline is a natural example of a cyclic amino acid. Synthetic analogs with varying ring sizes (e.g., cyclopropane, cyclobutane, cyclopentane amino acids) offer finer control over backbone dihedral angles and have been instrumental in designing peptidomimetics with improved pharmacological properties.[8]

-

Side-Chain to Side-Chain Cyclization (Stapling): This powerful technique involves creating a covalent bridge between the side chains of two amino acids within a peptide sequence. "Hydrocarbon stapling," for instance, uses ring-closing metathesis to link two unnatural, olefin-bearing amino acids.[6] This method is exceptionally effective at stabilizing α-helical structures, which are critical motifs in many PPIs.[6][7] The position of the staple (e.g., connecting residues at i, i+4 or i, i+7 positions) is a key variable that dictates the degree and nature of the induced helicity.[9][10]

Biophysical Consequences of Conformational Rigidity

The introduction of constrained amino acids has profound and predictable effects on the biophysical properties of a peptide.

Enhanced Receptor Binding Affinity and Selectivity

By pre-organizing a peptide into its bioactive conformation, the entropic cost of binding is significantly reduced, leading to higher binding affinity.[2] This principle is central to the design of potent inhibitors and modulators. Furthermore, a rigid peptide is less likely to adopt conformations that bind to off-target receptors, thus improving selectivity and reducing potential side effects.[1][5] The choice of constraint can be guided by the binding mechanism; for targets that follow a "conformational selection" model, where the receptor binds to a pre-existing active conformer, constraint is highly beneficial. In contrast, for "bind and fold" mechanisms, the effect of constraint may be less pronounced or even detrimental.[11]

Increased Metabolic Stability

Proteolytic enzymes require a substrate peptide to adopt a flexible, extended conformation to fit into their active site.[5][6] Conformationally constrained peptides, particularly those with cyclized backbones or stabilized secondary structures like α-helices, are sterically prevented from adopting this extended form. This renders them poor substrates for proteases, leading to a significantly longer half-life in serum and improved bioavailability.[6]

Improved Cell Permeability

A major challenge for peptide therapeutics is their poor ability to cross cell membranes to reach intracellular targets.[12] Conformational constraint can improve permeability by masking polar backbone amide groups, which would otherwise form hydrogen bonds with water, and by promoting a more compact, lipophilic structure. For example, stabilizing an α-helix can create an amphipathic structure where hydrophobic side chains are presented on one face and hydrophilic ones on the other, facilitating interaction with the lipid bilayer.[5]

The following table summarizes the typical effects of incorporating a constrained amino acid into a native peptide sequence.

| Property | Native Linear Peptide | Constrained Analogue | Rationale for Change |

| Binding Affinity (Kd) | Micromolar (µM) | Nanomolar (nM) | Reduced entropic penalty upon binding.[2] |

| Proteolytic Stability (t1/2 in serum) | Minutes | Hours to Days | Rigid structure prevents adoption of the extended conformation required by proteases.[6] |

| Secondary Structure | Random Coil | Well-defined (e.g., α-helix, β-turn) | Local conformational preferences of the constrained residue direct peptide folding. |

| Cell Permeability | Low | Moderate to High | Masking of polar backbone groups and creation of amphipathic structures.[5] |

Methodologies for Synthesis and Characterization

The successful application of conformationally constrained peptides relies on robust chemical and analytical methodologies.

Synthesis and Incorporation

The gold standard for producing peptides containing non-natural amino acids is Solid-Phase Peptide Synthesis (SPPS).[][14] This technique involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.

Experimental Protocol: Manual Coupling of a Sterically Hindered Constrained Amino Acid (e.g., Aib) via SPPS

-

Rationale: Sterically hindered amino acids like Aib couple more slowly than standard amino acids. Automated synthesizers using standard protocols may result in incomplete coupling. A manual, extended coupling protocol with a potent coupling agent is a self-validating system to ensure complete incorporation.

-

Step 1: Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Step 2: Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

-

Step 3: Coupling Activation: In a separate vessel, dissolve 4 equivalents (eq.) of Fmoc-Aib-OH and 3.9 eq. of HCTU (a highly efficient coupling reagent) in DMF. Add 8 eq. of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.

-